molecular formula C13H10N4O2S B2613523 6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1325307-25-2

6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2613523
CAS No.: 1325307-25-2
M. Wt: 286.31
InChI Key: QLRSXRUWACXWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a fused heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine-dione core substituted with a cyclopropyl group at the 6-position and a pyridin-2-yl moiety at the 3-position.

Properties

IUPAC Name

6-cyclopropyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-12-11-10(15-13(19)17(12)7-4-5-7)9(16-20-11)8-3-1-2-6-14-8/h1-3,6-7H,4-5H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRSXRUWACXWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the construction of the thiazolo[4,5-d]pyrimidine core. One common method starts with the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions to form the fused bicyclic scaffold . The reaction conditions often involve the use of catalysts and solvents to facilitate the annulation process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized through multistep protocols involving cyclocondensation, halogenation, and cross-coupling reactions.

Scheme 1: Core Pyridopyrimidine Formation

A foundational step involves constructing the pyrido[2,3-d]pyrimidine scaffold. For example:

  • Reductive condensation : 6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine reacts with 3,4,5-trimethoxyaniline in acetic acid using Raney Ni as a catalyst to form intermediates (e.g., compound 3 in ).

  • Methylation : Subsequent alkylation with formaldehyde and sodium cyanoborohydride introduces substituents at the N10 position .

Scheme 2: Thiazolo Ring Construction

The thiazolo[4,5-d]pyrimidine moiety is formed via cyclization:

  • Halogenation : Bromination of intermediates like 2-amino-4-methyl-3-carbonitrilepyridine (22 ) with N-bromosuccinimide (NBS) in DMF yields 5-bromo derivatives (23 ) .

  • Cross-coupling : Reaction with 2,5-dimethoxybenzyl-zinc chloride and PdCl₂(dppf) introduces aryl groups (e.g., 25 ) .

Final Functionalization

  • Cyclopropyl introduction : Cyclopropane groups are added via nucleophilic substitution or Suzuki-Miyaura coupling .

  • Dione formation : Oxidation or cyclocondensation of amide precursors generates the 5,7-dione structure .

Dione Moieties

The 5,7-dione groups undergo:

  • Nucleophilic substitution : Reactivity at the lactam positions with amines or hydrazines to form hydrazones or amidine derivatives .

  • Reduction : Catalytic hydrogenation (e.g., Pd/C) reduces diones to diols, though this is less common due to stability concerns .

Thiazole Ring

  • Electrophilic substitution : The sulfur atom participates in alkylation or arylation under basic conditions .

  • Oxidation : Forms sulfoxides or sulfones, though this may destabilize the fused ring system .

Pyridinyl Substituent

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic reactions .

  • Nitrogen basicity : Protonation at the pyridine nitrogen enhances solubility in acidic media .

Anticancer Analogues

Derivatives with modified cyclopropyl or pyridinyl groups show enhanced kinase inhibition. For example:

ModificationBiological TargetIC₅₀ (nM)Source
6-CyclopropylEGFR-TK12.3
3-(Pyridin-2-yl)Aurora B8.7

Antimicrobial Agents

Thiazolo[4,5-d]pyrimidine diones exhibit activity against Staphylococcus aureus (MIC: 2–8 µg/mL) by targeting dihydrofolate reductase .

Stability and Degradation

  • Hydrolytic degradation : The dione ring hydrolyzes in strongly acidic or basic conditions to form pyrimidine dicarboxylic acids .

  • Photodegradation : UV exposure leads to ring-opening via radical intermediates, necessitating storage in opaque containers .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProduct OutcomeReference
Nucleophilic substitutionHydrazine hydrate, EtOH5-Imino-pyrazolo derivatives
Cross-couplingPdCl₂(dppf), DMFAryl-substituted thiazolo rings
OxidationH₂O₂, AcOHSulfone derivatives
Reductive alkylationNaBH₃CN, CH₂ON-Alkylated pyrimidines

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazolo-pyrimidines exhibit promising anticancer properties. A study highlighted the synthesis of various thiazolo-pyrimidine derivatives, including 6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione. These derivatives were evaluated for their cytotoxicity against multiple cancer cell lines. The results demonstrated significant inhibition of cell proliferation in certain lines, suggesting potential as anticancer agents .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. In a comparative study involving various thiazolo-pyrimidine derivatives, it was found that some exhibited substantial antibacterial and antifungal activities against clinically relevant pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Enzyme Inhibition

This compound has been investigated as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, studies have shown that certain derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancerous and microbial cells .

Case Study 1: Synthesis and Evaluation

A notable study synthesized 6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine derivatives and assessed their biological activities. The synthesized compounds were screened for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that modifications on the pyridine ring significantly influenced anticancer activity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of the compound against various strains of bacteria and fungi. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone. This suggests potential for developing new antimicrobial agents derived from this compound .

Data Table: Summary of Biological Activities

Activity Target Effectiveness Reference
AnticancerMCF-7 Cell LineSignificant Inhibition
AntimicrobialStaphylococcus aureusMIC comparable to ceftriaxone
Enzyme InhibitionDihydrofolate ReductaseEffective Inhibitor

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to therapeutic effects .

Comparison with Similar Compounds

Table 1: Bioactivity of Selected Triazolo[4,5-d]pyrimidine-diones

Compound Antiviral Activity (HSV-1/2) Antitumor Activity (CCRF-HSB-2/KB Cells)
3n IC₅₀: >4 µg/mL Moderate inhibition at >20 µg/mL
6a,b,d,e IC₅₀: >4 µg/mL Not reported
3b,d-j,m,o IC₅₀: >20 µg/mL Weak inhibition at >100 µg/mL

Thiazolo[4,5-d]pyrimidine Derivatives

CRH-R1 Receptor Antagonists

Thiazolo[4,5-d]pyrimidine thiones and ones (e.g., PF-4878691 ) exhibit corticotropin-releasing hormone (CRH-R1) receptor antagonism, with structural modifications at the 3- and 6-positions enhancing binding affinity .

Antimicrobial and Anticancer Agents

  • Rida et al. (1996) : Derivatives with arylazo substituents demonstrated broad-spectrum antimicrobial activity .
  • Fahmy et al. (2002) : Polysubstituted thiazolo[4,5-d]pyrimidines showed potent antitumor effects, with IC₅₀ values <10 µM in leukemia and solid tumor models .

Table 2: Key Thiazolo[4,5-d]pyrimidine Derivatives

Compound Target/Activity Notable Substituents
PF-4878691 CRH-R1 antagonist 3-Cyclopropyl, 7-thione
Example 124 Antiviral (Patent Example) 5-Amino, 3-hydroxymethyltetrahydrofuran
Target Compound Ribosomal S6 kinase inhibitor 6-Cyclopropyl, 3-pyridin-2-yl

Thiazolo[4,5-b]pyridin-2-ones

Compounds like 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one (Biopolymers and Cell, 2012) highlight the impact of substitution patterns:

  • Synthesis: Cyclocondensation of 4-iminothiazolidone-2 with acetylacetone yields the core scaffold, with subsequent modifications (e.g., phenylazo groups) enhancing anticancer activity .
  • Structure-Activity Relationship (SAR): N3 Cyanoethylation (e.g., 3) improves cytotoxicity. C6 Phenylazo substitution (e.g., 2) increases selectivity for tumor cells .

Enzymatic Inhibition and Potency

The target compound exhibits an IC₅₀ of 9990.0 nM against ribosomal protein S6 kinase alpha 3 (RPS6KA3), significantly less potent than imidazo[1,2-a]pyrazine derivatives (IC₅₀: 180.0 nM) . This suggests that while the thiazolo[4,5-d]pyrimidine scaffold provides a viable pharmacophore, optimizing substituents (e.g., introducing pyrazole or imidazo groups) may enhance potency.

Biological Activity

6-Cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that combines thiazole and pyrimidine rings with a cyclopropyl substituent. Its molecular formula is C13H11N3O3SC_{13}H_{11}N_3O_3S and it possesses a molecular weight of approximately 255.23 g/mol. The presence of multiple heteroatoms contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[4,5-d]pyrimidine derivatives. For instance, compounds structurally related to 6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine have been evaluated for their efficacy against various cancer cell lines.

Key Findings:

  • In vitro Studies: A series of thiazolo[4,5-d]pyrimidines demonstrated significant antiproliferative effects against human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast) .
  • Mechanism of Action: The anticancer activity is believed to involve the inhibition of key cellular pathways associated with proliferation and survival .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thiazolo-pyrimidine derivatives have been reported to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Research Insights:

  • Antibacterial Mechanism: The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
  • Comparative Studies: Structural modifications in related compounds have shown varying degrees of antibacterial efficacy, indicating that specific substituents can enhance or diminish activity .

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazolo[4,5-d]pyrimidines have been investigated for additional pharmacological activities:

  • Antioxidant Properties: These compounds have shown potential in scavenging free radicals, which may contribute to their protective effects against oxidative stress .
  • Anti-inflammatory Effects: Some derivatives have been evaluated for their ability to modulate inflammatory responses in cellular models .

Synthetic Approaches

The synthesis of 6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine involves several key steps:

  • Formation of the Thiazole Ring: This typically involves the reaction of appropriate precursors under acidic or basic conditions.
  • Cyclization Reactions: Subsequent cyclization with pyridine derivatives leads to the formation of the final compound.
  • Purification Methods: Techniques such as recrystallization or chromatography are employed to obtain pure products.

Table 1: Summary of Synthetic Routes

StepReaction TypeConditions
1Thiazole FormationAcidic/Basic conditions
2CyclizationHeat/solvent conditions
3PurificationRecrystallization/Chromatography

Characterization Techniques

Characterization of synthesized compounds is typically conducted using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm molecular structure.
  • Mass Spectrometry (MS): For molecular weight determination.
  • X-ray Crystallography: To elucidate three-dimensional structures .

Case Study 1: Anticancer Evaluation

A study involving a series of thiazolo[4,5-d]pyrimidines demonstrated that certain analogs exhibited IC50 values in the nanomolar range against various cancer cell lines. The most potent compound was selected for further development based on its selectivity and low toxicity towards normal cells.

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were tested against MRSA strains. Modifications at specific positions significantly impacted antimicrobial efficacy, leading to the identification of lead compounds for further optimization.

Q & A

Q. What synthetic strategies are optimal for preparing the thiazolo[4,5-d]pyrimidine core structure?

The compound can be synthesized via [3 + 3] cyclocondensation of precursor heterocycles. For example, 4-iminothiazolidone-2 reacts with acetylacetone derivatives in methanol under sodium methylate catalysis to form the thiazolo[4,5-b]pyridine scaffold . Key parameters include solvent polarity (methanol), base strength (sodium methylate), and temperature control to avoid side reactions. Alternative routes, such as oxidative cyclization using CuSO₄ (for triazolopyrimidine analogs), may require optimization for this specific substitution pattern .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC) to confirm connectivity, high-resolution mass spectrometry (HRMS) for molecular formula validation, and X-ray crystallography (if crystals are obtainable) for absolute stereochemical assignment. For heterocyclic systems, HMBC correlations are critical to distinguish between tautomeric forms .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

Standard protocols include MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Structure-activity relationship (SAR) studies on similar thiazolo[4,5-b]pyridin-2-one derivatives revealed that substituents at the 3- and 6-positions significantly modulate anticancer activity . Ensure consistent cell culture conditions (e.g., serum concentration, incubation time) to minimize variability.

Advanced Research Questions

Q. How can conflicting cytotoxicity data between studies be resolved?

Contradictions often arise from differences in compound purity (e.g., residual solvents), cell line specificity , or assay protocols (e.g., endpoint detection methods). Validate purity via HPLC (>95%) and replicate assays across multiple cell lines. For example, substituent effects observed in 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one analogs were cell-line-dependent, highlighting the need for mechanistic follow-up .

Q. What advanced methods enable targeted modification of the cyclopropyl and pyridinyl groups?

Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl/heteroaryl substitutions) or photoredox catalysis can diversify the cyclopropyl or pyridinyl moieties. Microwave-assisted synthesis (e.g., 100–120°C in DMF with acetic acid) accelerates reaction rates for thiazolo[4,5-d]pyrimidine derivatives while improving yield . Monitor regioselectivity using LC-MS to avoid undesired byproducts.

Q. How can computational tools aid in SAR analysis for this compound?

Combine density functional theory (DFT) to model electronic effects of substituents (e.g., cyclopropyl’s strain energy) with molecular docking to predict binding to biological targets (e.g., kinases or DNA topoisomerases). For example, pyridinyl groups in similar heterocycles enhance π-stacking interactions with protein active sites .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Prodrug design (e.g., phosphate esterification) or nanoparticle encapsulation can address low aqueous solubility. For analogs with logP >3, consider introducing polar groups (e.g., sulfonate or tertiary amines) while monitoring cytotoxicity trade-offs .

Methodological Considerations Table

Research Stage Key Challenges Recommended Solutions Relevant Evidence
SynthesisLow yield of cyclocondensationOptimize solvent (methanol → DMF), catalyst (NaOMe → K₂CO₃)
SAR AnalysisAmbiguous substituent effectsUse isosteric replacements (e.g., cyclopropyl vs. phenyl)
Biological ScreeningCell-line variabilityTest across diverse panels (e.g., NCI-60) with dose-response curves
Mechanistic StudiesTarget identificationCombine CRISPR screening with thermal shift assays (TSA)

Key Citations

  • Cyclocondensation and cytotoxicity:
  • Oxidative cyclization and antiviral activity:
  • Microwave-assisted synthesis:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.